

Spectroscopic Profile of 2,3-Dichloronaphthalene: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dichloronaphthalene

Cat. No.: B020057

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This guide provides a comprehensive overview of the spectroscopic data for **2,3-Dichloronaphthalene** (CAS No: 2050-75-1), a key compound in environmental and chemical research. The following sections detail its characterization by ^{13}C Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), offering valuable data and standardized protocols for researchers, scientists, and professionals in drug development.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR spectroscopy provides crucial information about the carbon skeleton of a molecule. For **2,3-Dichloronaphthalene**, the spectrum reveals distinct signals for each unique carbon atom in its structure.

^{13}C NMR Data

The chemical shifts for **2,3-Dichloronaphthalene** are influenced by the electron-withdrawing effects of the chlorine atoms and the aromatic ring system.

Carbon Atom Position	Chemical Shift (δ , ppm)
C1 / C4	Data not explicitly available in search results
C2 / C3	Data not explicitly available in search results
C5 / C8	Data not explicitly available in search results
C6 / C7	Data not explicitly available in search results
C9 / C10	Data not explicitly available in search results

(Note: Specific peak assignments require detailed spectral analysis or computational prediction; the source indicates a spectrum is available but does not list the peaks)[1]

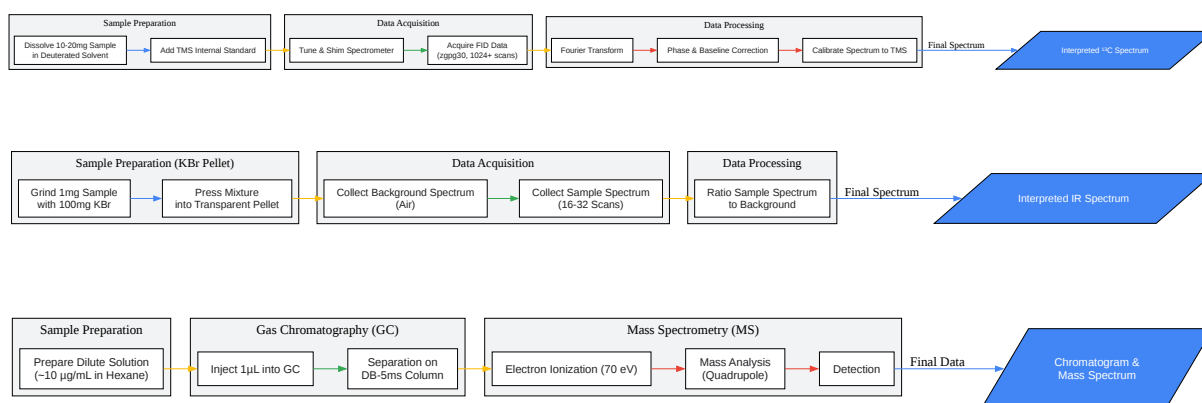
Experimental Protocol: ^{13}C NMR

This protocol outlines a standard procedure for acquiring a ^{13}C NMR spectrum of a solid aromatic compound like **2,3-Dichloronaphthalene**.

- **Sample Preparation:** Dissolve approximately 10-20 mg of purified **2,3-Dichloronaphthalene** in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl_3), inside a clean NMR tube.[2] Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.0 ppm).[2]
- **Instrument Setup:** The analysis should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz).[2] The instrument's probe must be tuned to the ^{13}C frequency. The magnetic field is then shimmed to maximize homogeneity and spectral resolution.[2]
- **Data Acquisition:**
 - **Pulse Program:** A standard single-pulse sequence with proton decoupling (e.g., zgpg30) is typically used.[2]
 - **Spectral Width (SW):** A range of 200-250 ppm is generally sufficient to encompass all expected carbon signals.[2][3]

- Number of Scans (NS): Due to the low natural abundance of the ^{13}C isotope (1.1%), a significant number of scans (typically 1024 to 4096) is necessary to achieve a good signal-to-noise ratio.[2][4]
- Acquisition Time (AQ): An acquisition time of 1-2 seconds is standard.[2]
- Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei between pulses.
- Data Processing:
 - Apply a Fourier transform to the raw Free Induction Decay (FID) data.
 - The resulting spectrum must be phase-corrected.
 - Calibrate the spectrum by setting the TMS signal to 0.0 ppm or by referencing the solvent peak (CDCl_3 at 77.16 ppm).[2]
 - Apply a baseline correction to ensure accurate integration.

Workflow for ^{13}C NMR Analysis



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